4-Methoxyphenol

Description

Propriétés

IUPAC Name |

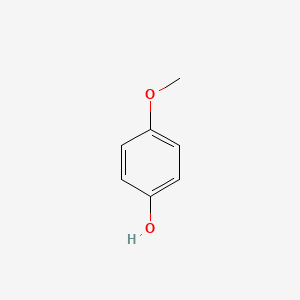

4-methoxyphenol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H8O2/c1-9-7-4-2-6(8)3-5-7/h2-5,8H,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NWVVVBRKAWDGAB-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC=C(C=C1)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H8O2, Array | |

| Record name | HYDROQUINONE MONOMETHYL ETHER | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/20491 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Record name | 4-METHOXYPHENOL | |

| Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |

| URL | https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=1097 | |

| Description | The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace. | |

| Explanation | Creative Commons CC BY 4.0 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Related CAS |

1122-93-6 (potassium salt) | |

| Record name | Mequinol [USAN:INN:DCF] | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000150765 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

DSSTOX Substance ID |

DTXSID4020828 | |

| Record name | 4-Methoxyphenol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID4020828 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

124.14 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

Hydroquinone monomethyl ether appears as pink crystals or white waxy solid. (NTP, 1992), Dry Powder; Liquid; Pellets or Large Crystals, Colorless to white, waxy solid with an odor of caramel & phenol; [NIOSH], Solid, WHITE-TO-TAN SOLID IN VARIOUS FORMS WITH CHARACTERISTIC ODOUR., Colorless to white, waxy solid with an odor of caramel & phenol., Colorless to white, waxy solid with an odor of caramel & phenol. | |

| Record name | HYDROQUINONE MONOMETHYL ETHER | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/20491 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Record name | Phenol, 4-methoxy- | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | 4-Methoxyphenol | |

| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |

| URL | https://haz-map.com/Agents/545 | |

| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |

| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |

| Record name | Mequinol | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0029696 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

| Record name | 4-METHOXYPHENOL | |

| Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |

| URL | https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=1097 | |

| Description | The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace. | |

| Explanation | Creative Commons CC BY 4.0 | |

| Record name | 4-METHOXYPHENOL | |

| Source | Occupational Safety and Health Administration (OSHA) | |

| URL | https://www.osha.gov/chemicaldata/282 | |

| Description | The OSHA Occupational Chemical Database contains over 800 entries with information such as physical properties, exposure guidelines, etc. | |

| Explanation | Materials created by the federal government are generally part of the public domain and may be used, reproduced and distributed without permission. Therefore, content on this website which is in the public domain may be used without the prior permission of the U.S. Department of Labor (DOL). Warning: Some content - including both images and text - may be the copyrighted property of others and used by the DOL under a license. | |

| Record name | 4-Methoxyphenol | |

| Source | The National Institute for Occupational Safety and Health (NIOSH) | |

| URL | https://www.cdc.gov/niosh/npg/npgd0390.html | |

| Description | The NIOSH Pocket Guide to Chemical Hazards is intended as a source of general industrial hygiene information on several hundred chemicals/classes for workers, employers, and occupational health professionals. Read more: https://www.cdc.gov/niosh/npg/ | |

| Explanation | The information provided using CDC Web site is only intended to be general summary information to the public. It is not intended to take the place of either the written law or regulations. | |

Boiling Point |

475 °F at 760 mmHg (NTP, 1992), 253 °C, 243.00 to 245.00 °C. @ 760.00 mm Hg, 243 °C, 469 °F | |

| Record name | HYDROQUINONE MONOMETHYL ETHER | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/20491 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Record name | 4-METHOXYPHENOL | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/4258 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

| Record name | Mequinol | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0029696 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

| Record name | 4-METHOXYPHENOL | |

| Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |

| URL | https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=1097 | |

| Description | The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace. | |

| Explanation | Creative Commons CC BY 4.0 | |

| Record name | 4-METHOXYPHENOL | |

| Source | Occupational Safety and Health Administration (OSHA) | |

| URL | https://www.osha.gov/chemicaldata/282 | |

| Description | The OSHA Occupational Chemical Database contains over 800 entries with information such as physical properties, exposure guidelines, etc. | |

| Explanation | Materials created by the federal government are generally part of the public domain and may be used, reproduced and distributed without permission. Therefore, content on this website which is in the public domain may be used without the prior permission of the U.S. Department of Labor (DOL). Warning: Some content - including both images and text - may be the copyrighted property of others and used by the DOL under a license. | |

| Record name | 4-Methoxyphenol | |

| Source | The National Institute for Occupational Safety and Health (NIOSH) | |

| URL | https://www.cdc.gov/niosh/npg/npgd0390.html | |

| Description | The NIOSH Pocket Guide to Chemical Hazards is intended as a source of general industrial hygiene information on several hundred chemicals/classes for workers, employers, and occupational health professionals. Read more: https://www.cdc.gov/niosh/npg/ | |

| Explanation | The information provided using CDC Web site is only intended to be general summary information to the public. It is not intended to take the place of either the written law or regulations. | |

Flash Point |

269.6 °F (NTP, 1992), 132 °C, 270 °F (132 °C) (Open Cup), 132 °C o.c., 270 °F (open cup), (oc) 270 °F | |

| Record name | HYDROQUINONE MONOMETHYL ETHER | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/20491 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Record name | 4-Methoxyphenol | |

| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |

| URL | https://haz-map.com/Agents/545 | |

| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |

| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |

| Record name | 4-METHOXYPHENOL | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/4258 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

| Record name | 4-METHOXYPHENOL | |

| Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |

| URL | https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=1097 | |

| Description | The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace. | |

| Explanation | Creative Commons CC BY 4.0 | |

| Record name | 4-METHOXYPHENOL | |

| Source | Occupational Safety and Health Administration (OSHA) | |

| URL | https://www.osha.gov/chemicaldata/282 | |

| Description | The OSHA Occupational Chemical Database contains over 800 entries with information such as physical properties, exposure guidelines, etc. | |

| Explanation | Materials created by the federal government are generally part of the public domain and may be used, reproduced and distributed without permission. Therefore, content on this website which is in the public domain may be used without the prior permission of the U.S. Department of Labor (DOL). Warning: Some content - including both images and text - may be the copyrighted property of others and used by the DOL under a license. | |

| Record name | 4-Methoxyphenol | |

| Source | The National Institute for Occupational Safety and Health (NIOSH) | |

| URL | https://www.cdc.gov/niosh/npg/npgd0390.html | |

| Description | The NIOSH Pocket Guide to Chemical Hazards is intended as a source of general industrial hygiene information on several hundred chemicals/classes for workers, employers, and occupational health professionals. Read more: https://www.cdc.gov/niosh/npg/ | |

| Explanation | The information provided using CDC Web site is only intended to be general summary information to the public. It is not intended to take the place of either the written law or regulations. | |

Solubility |

Soluble (NTP, 1992), In water, 19,500 mg/L at 25 °C, In water, 40,000 mg/L at 25 °C, Soluble in benzene, carbon tetrachloride; very soluble in ethanol, ether, Readily soluble in acetone and ethyl acetate., 40 mg/mL at 25 °C, Solubility in water, g/100ml at 25 °C: 4, (77 °F): 4% | |

| Record name | HYDROQUINONE MONOMETHYL ETHER | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/20491 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Record name | 4-METHOXYPHENOL | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/4258 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

| Record name | Mequinol | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0029696 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

| Record name | 4-METHOXYPHENOL | |

| Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |

| URL | https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=1097 | |

| Description | The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace. | |

| Explanation | Creative Commons CC BY 4.0 | |

| Record name | 4-Methoxyphenol | |

| Source | The National Institute for Occupational Safety and Health (NIOSH) | |

| URL | https://www.cdc.gov/niosh/npg/npgd0390.html | |

| Description | The NIOSH Pocket Guide to Chemical Hazards is intended as a source of general industrial hygiene information on several hundred chemicals/classes for workers, employers, and occupational health professionals. Read more: https://www.cdc.gov/niosh/npg/ | |

| Explanation | The information provided using CDC Web site is only intended to be general summary information to the public. It is not intended to take the place of either the written law or regulations. | |

Density |

1.55 at 68 °F (NTP, 1992) - Denser than water; will sink, 1.55 at 20 °C/20 °C, 1.6 g/cm³, 1.55 | |

| Record name | HYDROQUINONE MONOMETHYL ETHER | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/20491 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Record name | 4-METHOXYPHENOL | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/4258 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

| Record name | 4-METHOXYPHENOL | |

| Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |

| URL | https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=1097 | |

| Description | The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace. | |

| Explanation | Creative Commons CC BY 4.0 | |

| Record name | 4-METHOXYPHENOL | |

| Source | Occupational Safety and Health Administration (OSHA) | |

| URL | https://www.osha.gov/chemicaldata/282 | |

| Description | The OSHA Occupational Chemical Database contains over 800 entries with information such as physical properties, exposure guidelines, etc. | |

| Explanation | Materials created by the federal government are generally part of the public domain and may be used, reproduced and distributed without permission. Therefore, content on this website which is in the public domain may be used without the prior permission of the U.S. Department of Labor (DOL). Warning: Some content - including both images and text - may be the copyrighted property of others and used by the DOL under a license. | |

| Record name | 4-Methoxyphenol | |

| Source | The National Institute for Occupational Safety and Health (NIOSH) | |

| URL | https://www.cdc.gov/niosh/npg/npgd0390.html | |

| Description | The NIOSH Pocket Guide to Chemical Hazards is intended as a source of general industrial hygiene information on several hundred chemicals/classes for workers, employers, and occupational health professionals. Read more: https://www.cdc.gov/niosh/npg/ | |

| Explanation | The information provided using CDC Web site is only intended to be general summary information to the public. It is not intended to take the place of either the written law or regulations. | |

Vapor Density |

4.3 (Air = 1), Relative vapor density (air = 1): 4.3 | |

| Record name | 4-METHOXYPHENOL | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/4258 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

| Record name | 4-METHOXYPHENOL | |

| Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |

| URL | https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=1097 | |

| Description | The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace. | |

| Explanation | Creative Commons CC BY 4.0 | |

Vapor Pressure |

less than 0.01 mmHg (NIOSH, 2023), 0.0083 [mmHg], 6.75X10-3 mm Hg at 20 °C, <0.01 mmHg | |

| Record name | HYDROQUINONE MONOMETHYL ETHER | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/20491 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Record name | 4-Methoxyphenol | |

| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |

| URL | https://haz-map.com/Agents/545 | |

| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |

| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |

| Record name | 4-METHOXYPHENOL | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/4258 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

| Record name | 4-METHOXYPHENOL | |

| Source | Occupational Safety and Health Administration (OSHA) | |

| URL | https://www.osha.gov/chemicaldata/282 | |

| Description | The OSHA Occupational Chemical Database contains over 800 entries with information such as physical properties, exposure guidelines, etc. | |

| Explanation | Materials created by the federal government are generally part of the public domain and may be used, reproduced and distributed without permission. Therefore, content on this website which is in the public domain may be used without the prior permission of the U.S. Department of Labor (DOL). Warning: Some content - including both images and text - may be the copyrighted property of others and used by the DOL under a license. | |

| Record name | 4-Methoxyphenol | |

| Source | The National Institute for Occupational Safety and Health (NIOSH) | |

| URL | https://www.cdc.gov/niosh/npg/npgd0390.html | |

| Description | The NIOSH Pocket Guide to Chemical Hazards is intended as a source of general industrial hygiene information on several hundred chemicals/classes for workers, employers, and occupational health professionals. Read more: https://www.cdc.gov/niosh/npg/ | |

| Explanation | The information provided using CDC Web site is only intended to be general summary information to the public. It is not intended to take the place of either the written law or regulations. | |

Color/Form |

Plates, White waxy solid, White to tan, flaky, crystalline substance, Colorless to white, waxy solid | |

CAS No. |

150-76-5 | |

| Record name | HYDROQUINONE MONOMETHYL ETHER | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/20491 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Record name | 4-Methoxyphenol | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=150-76-5 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Mequinol [USAN:INN:DCF] | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000150765 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Mequinol | |

| Source | DrugBank | |

| URL | https://www.drugbank.ca/drugs/DB09516 | |

| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |

| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |

| Record name | Mequinol | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=760357 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | 4-Methoxyphenol | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=4960 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | Phenol, 4-methoxy- | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | 4-Methoxyphenol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID4020828 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Mequinol | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.005.246 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | MEQUINOL | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/6HT8U7K3AM | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

| Record name | 4-METHOXYPHENOL | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/4258 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

| Record name | Mequinol | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0029696 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

| Record name | 4-METHOXYPHENOL | |

| Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |

| URL | https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=1097 | |

| Description | The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace. | |

| Explanation | Creative Commons CC BY 4.0 | |

| Record name | 4-METHOXYPHENOL | |

| Source | Occupational Safety and Health Administration (OSHA) | |

| URL | https://www.osha.gov/chemicaldata/282 | |

| Description | The OSHA Occupational Chemical Database contains over 800 entries with information such as physical properties, exposure guidelines, etc. | |

| Explanation | Materials created by the federal government are generally part of the public domain and may be used, reproduced and distributed without permission. Therefore, content on this website which is in the public domain may be used without the prior permission of the U.S. Department of Labor (DOL). Warning: Some content - including both images and text - may be the copyrighted property of others and used by the DOL under a license. | |

| Record name | Phenol, p-methoxy- | |

| Source | The National Institute for Occupational Safety and Health (NIOSH) | |

| URL | https://www.cdc.gov/niosh-rtecs/SL757E20.html | |

| Description | The NIOSH Pocket Guide to Chemical Hazards (NPG) provides general industrial hygiene information for workers, employers, and occupational health professionals. It contains safety information and hazard data related to chemical substances or mixtures. | |

| Explanation | The information provided using CDC Web site is only intended to be general summary information to the public. It is not intended to take the place of either the written law or regulations. | |

Melting Point |

126.5 °F (NTP, 1992), 54 °C, 53 °C, 57 °C, 126.5 °F, 135 °F | |

| Record name | HYDROQUINONE MONOMETHYL ETHER | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/20491 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Record name | 4-METHOXYPHENOL | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/4258 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

| Record name | Mequinol | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0029696 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

| Record name | 4-METHOXYPHENOL | |

| Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |

| URL | https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=1097 | |

| Description | The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace. | |

| Explanation | Creative Commons CC BY 4.0 | |

| Record name | 4-METHOXYPHENOL | |

| Source | Occupational Safety and Health Administration (OSHA) | |

| URL | https://www.osha.gov/chemicaldata/282 | |

| Description | The OSHA Occupational Chemical Database contains over 800 entries with information such as physical properties, exposure guidelines, etc. | |

| Explanation | Materials created by the federal government are generally part of the public domain and may be used, reproduced and distributed without permission. Therefore, content on this website which is in the public domain may be used without the prior permission of the U.S. Department of Labor (DOL). Warning: Some content - including both images and text - may be the copyrighted property of others and used by the DOL under a license. | |

| Record name | 4-Methoxyphenol | |

| Source | The National Institute for Occupational Safety and Health (NIOSH) | |

| URL | https://www.cdc.gov/niosh/npg/npgd0390.html | |

| Description | The NIOSH Pocket Guide to Chemical Hazards is intended as a source of general industrial hygiene information on several hundred chemicals/classes for workers, employers, and occupational health professionals. Read more: https://www.cdc.gov/niosh/npg/ | |

| Explanation | The information provided using CDC Web site is only intended to be general summary information to the public. It is not intended to take the place of either the written law or regulations. | |

Foundational & Exploratory

Synthesis of 4-Methoxyphenol from Hydroquinone and Methanol: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide details the synthesis of 4-methoxyphenol, a crucial intermediate in the pharmaceutical and polymer industries, from the reaction of hydroquinone and methanol. This document provides a comprehensive overview of various synthetic methodologies, detailed experimental protocols, and a comparative analysis of reaction parameters to guide researchers in optimizing this important transformation.

Introduction

This compound, also known as mequinol, is a significant organic compound widely utilized as a polymerization inhibitor for monomers like acrylates and styrene.[1][2] It also serves as a key intermediate in the synthesis of agrochemicals, dyes, and pharmaceuticals, including its application in dermatology as a skin-lightening agent.[1][2] The synthesis of this compound is primarily achieved through the methylation of hydroquinone. While various methylating agents can be employed, methanol offers a cost-effective and environmentally benign option.[3] This guide focuses on the direct methylation of hydroquinone using methanol, exploring different catalytic systems and reaction conditions to achieve high yield and selectivity.

Reaction Mechanism and Signaling Pathways

The synthesis of this compound from hydroquinone and methanol proceeds via an O-methylation reaction. The reaction is typically catalyzed by an acid, which protonates the methanol to generate a more electrophilic methylating agent or activates the hydroquinone. In some methods, an initiator or co-catalyst like benzoquinone is used to facilitate the reaction, proceeding through a proposed radical mechanism or by activating the hydroquinone.

Caption: Reaction pathway for the synthesis of this compound.

Comparative Data of Synthetic Methodologies

The following tables summarize quantitative data from various reported methods for the synthesis of this compound from hydroquinone and methanol, allowing for easy comparison of their effectiveness.

Table 1: Solid Acid Catalysis in a Flow Reactor

| Catalyst | Temperature (°C) | Pressure (MPa) | Molar Ratio (Methanol:Hydroquinone) | WHSV (h⁻¹) | Conversion (%) | Selectivity (%) | Reference |

| Silica-Alumina | 200-350 | 0.5-10 | 3-30 | 0.5-30 | High | High | [4] |

Table 2: Batch Reactor Syntheses with Various Catalysts

| Catalyst/Additive | Co-catalyst/Initiator | Solvent | Temperature (°C) | Time (h) | Conversion (%) | Selectivity (%) | Reference |

| Cupric Chloride | - | Methanol | 105 | 2.5 | 85 | 87 | [5] |

| p-Toluenesulfonic acid | Benzoquinone | Methanol | Reflux | 6 | - | - | [5] |

| Sulfuric Acid | Benzoquinone | Methanol | Reflux | 3 | - | - | [1] |

| Macroporous Polystyrene Sulfonic Acid Resin | Benzoquinone | Methanol | 65-75 | 0.5-1 | 97.3-98.2 | 95.2-98.4 | [3] |

| Sodium Nitrite / Sulfuric Acid | - | Methanol | Room Temp | 22 | - | - | [6] |

Detailed Experimental Protocols

This section provides detailed methodologies for key experiments cited in the literature.

Method A: Synthesis using a Solid Acid Catalyst in a Flow Reactor

This method is suitable for continuous industrial production.[4]

Experimental Workflow:

Caption: General experimental workflow for solid acid catalysis.

Protocol:

-

A solution of hydroquinone in methanol is prepared, with a molar ratio typically ranging from 3 to 30.[4]

-

A flow reactor is packed with a solid acid catalyst, such as silica-alumina.[4]

-

The hydroquinone-methanol solution is continuously fed into the reactor.[4]

-

The reaction is maintained at a temperature between 200°C and 350°C and a pressure of 0.5 to 10 MPa.[4]

-

The weight hourly space velocity (WHSV) is controlled between 0.5 and 30 h⁻¹.[4]

-

The product stream is collected and analyzed to determine the conversion of hydroquinone and the selectivity for this compound.

Method B: Batch Synthesis using Cupric Chloride

This protocol describes a batch synthesis process in an autoclave.

Protocol:

-

Into a 100 mL Teflon-lined autoclave, add 5.0 g of hydroquinone, 40 mL of methanol, and 1.0 g of cupric chloride.[5]

-

Purge the autoclave with nitrogen.[5]

-

Heat the autoclave to 105°C and maintain this temperature for 2.5 hours.[5]

-

After the reaction, cool the autoclave and analyze the resulting mixture. This method has been reported to yield a conversion of 85% and a selectivity of 87% for this compound.[5]

Method C: Batch Synthesis using p-Toluenesulfonic Acid and Benzoquinone

This method utilizes a co-catalyst to promote the reaction.

Protocol:

-

In a reaction flask equipped with a reflux condenser, combine 18 g of hydroquinone, 2 g of benzoquinone, and 100 mL of methanol.[5]

-

Add 5 g of p-toluenesulfonic acid to the mixture.[5]

-

Heat the mixture to reflux and maintain for 6 hours.[5]

-

Monitor the reaction progress by taking samples at intervals for analysis by Gas-Liquid Chromatography (GLC).[5]

Method D: Two-Step Synthesis using a Macroporous Polystyrene Sulfonic Acid Resin

This method involves a two-step reaction to achieve high yield and selectivity.[3]

Protocol:

-

To a reactor, add 4.0 g of macroporous polystyrene sulfonic acid resin, 80.0 g of methanol, 40.0 g of hydroquinone, and 2.6 g of benzoquinone.[3]

-

Heat the mixture to 65°C and react for 1 hour.[3]

-

Add 3.0 g of dimethyl carbonate to the reaction mixture and continue the reaction at 65°C for another hour.[3]

-

This procedure is reported to yield 42.1 g of this compound (93.3% yield), with a hydroquinone conversion of 97.3% and a selectivity of 95.9%.[3]

Optimization of Reaction Conditions

The selection of the optimal synthetic route depends on various factors including desired scale, cost, and available equipment. The following diagram illustrates the logical relationships for optimizing the synthesis of this compound.

Caption: Logic diagram for optimizing reaction conditions.

Key considerations for optimization include:

-

Catalyst Choice: Solid acid catalysts are advantageous for continuous processes and ease of separation, while homogeneous catalysts like p-toluenesulfonic acid may offer high activity in batch processes.[4][5]

-

Temperature and Pressure: Higher temperatures and pressures, particularly in flow systems, can increase reaction rates but may also lead to the formation of the byproduct 1,4-dimethoxybenzene.[4]

-

Molar Ratio: A high molar excess of methanol can favor the reaction kinetics towards the desired product.[4]

-

Use of Initiators: The addition of benzoquinone has been shown to be effective in several catalytic systems, likely by facilitating the initial steps of the reaction.[1][3][5]

Conclusion

The synthesis of this compound from hydroquinone and methanol can be achieved through various effective methods. The choice of methodology will be dictated by the specific requirements of the research or manufacturing setting. For industrial-scale production, continuous flow processes using solid acid catalysts offer significant advantages in terms of efficiency and catalyst recyclability. For laboratory-scale synthesis, batch processes with catalysts such as cupric chloride, p-toluenesulfonic acid with benzoquinone, or macroporous resins provide high yields and selectivities under relatively mild conditions. Careful optimization of reaction parameters is crucial for maximizing the yield of this compound while minimizing the formation of byproducts. This guide provides the necessary data and protocols to enable researchers and professionals to select and implement the most suitable synthetic strategy for their needs.

References

- 1. This compound - Ataman Kimya [atamanchemicals.com]

- 2. Mequinol - Wikipedia [en.wikipedia.org]

- 3. CN109665945B - Method for synthesizing hydroquinone monomethyl ether by two-step method - Google Patents [patents.google.com]

- 4. JPH09151151A - Production of this compound - Google Patents [patents.google.com]

- 5. Synthesis of this compound - [www.rhodium.ws] [chemistry.mdma.ch]

- 6. Sciencemadness Discussion Board - Interesting route to this compound - Powered by XMB 1.9.11 [sciencemadness.org]

Spectroscopic data analysis of 4-Methoxyphenol (NMR, IR, UV-Vis)

Audience: Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth analysis of 4-Methoxyphenol using fundamental spectroscopic techniques: Nuclear Magnetic Resonance (NMR), Infrared (IR), and Ultraviolet-Visible (UV-Vis) spectroscopy. The document details the interpretation of spectral data and provides comprehensive experimental protocols for each method, serving as a vital resource for the characterization of this compound.

Introduction to this compound

This compound, also known as mequinol, is an organic compound with the chemical formula C₇H₈O₂. It is a derivative of hydroquinone where one of the phenolic hydroxyl groups is replaced by a methoxy group.[1] This compound presents as a colorless to white waxy solid and finds applications in dermatology as a skin depigmentation agent and in organic chemistry as a polymerization inhibitor.[2] Accurate structural elucidation and purity assessment are critical, for which spectroscopic methods are indispensable.

Spectroscopic Data Summary

The following sections provide a comprehensive overview of the spectroscopic data for this compound. All quantitative data is summarized in the tables below for ease of reference and comparison.

NMR spectroscopy is a powerful technique for elucidating the carbon-hydrogen framework of an organic molecule.

Table 1: ¹H NMR Spectroscopic Data for this compound

| Chemical Shift (δ) ppm | Multiplicity | Integration | Assignment |

| ~6.8 | m (multiplet) | 4H | Aromatic protons (C₂-H, C₃-H, C₅-H, C₆-H) |

| ~4.8-5.5 | s (broad singlet) | 1H | Phenolic hydroxyl proton (-OH) |

| ~3.77 | s (singlet) | 3H | Methoxy protons (-OCH₃) |

| Solvent: CDCl₃. Data is representative and may vary slightly based on solvent and instrument field strength.[3] |

Table 2: ¹³C NMR Spectroscopic Data for this compound

| Chemical Shift (δ) ppm | Assignment |

| ~155.6 | C₄ (Carbon attached to -OCH₃) |

| ~154.5 | C₁ (Carbon attached to -OH) |

| ~120.6 | C₃, C₅ (Aromatic CH) |

| ~115.2 | C₂, C₆ (Aromatic CH) |

| ~55.3 | -OCH₃ (Methoxy carbon) |

| Solvent: CDCl₃. Data is representative and may vary slightly based on solvent and instrument field strength.[3] |

IR spectroscopy is used to identify the functional groups present in a molecule based on the absorption of infrared radiation.

Table 3: Key IR Absorption Bands for this compound

| Wavenumber (cm⁻¹) | Intensity | Functional Group Assignment |

| ~3400 | Strong, Broad | O-H stretch (phenolic) |

| ~3000-2850 | Medium | C-H stretch (aromatic and aliphatic) |

| ~1510 | Strong | C=C stretch (aromatic ring) |

| ~1230 | Strong | C-O stretch (aryl ether) |

| ~1035 | Strong | C-O stretch (methoxy) |

| ~830 | Strong | C-H bend (para-disubstituted aromatic) |

| Sample State: Solid (KBr pellet or thin film). Absorption values are typical ranges. |

UV-Vis spectroscopy provides information about the electronic transitions within a molecule, particularly for conjugated systems.

Table 4: UV-Vis Absorption Maxima for this compound

| Wavelength (λ_max) | Solvent |

| 222 nm | Acidic Mobile Phase |

| 282 nm | Acidic Mobile Phase |

| Note: The pH of the mobile phase can affect the UV-Vis spectrum.[4][5] |

Experimental Protocols

Detailed methodologies for the key spectroscopic experiments are provided below.

-

Sample Preparation :

-

Accurately weigh approximately 5-20 mg of the this compound sample.

-

Dissolve the sample in approximately 0.6-0.7 mL of a deuterated solvent (e.g., Chloroform-d, CDCl₃) in a clean, dry vial.[6]

-

For quantitative analysis, a known amount of an internal standard may be added.[7]

-

Filter the solution through a small plug of cotton wool or a syringe filter directly into a clean NMR tube to remove any particulate matter.[6]

-

Cap the NMR tube securely.

-

-

Instrumentation and Data Acquisition :

-

Insert the NMR tube into the spinner turbine and adjust its position using a depth gauge.

-

Wipe the outside of the tube before inserting it into the NMR spectrometer's magnet.[6]

-

Tune and shim the instrument to optimize the magnetic field homogeneity.

-

Set the appropriate experimental parameters for ¹H or ¹³C NMR, including the number of scans, acquisition time, and relaxation delay. For quantitative ¹H NMR, a longer relaxation delay (e.g., 5 times the longest T1) is crucial.

-

Acquire the spectrum.[6]

-

-

Data Processing :

-

Apply Fourier transformation to the acquired Free Induction Decay (FID).

-

Phase the spectrum to ensure all peaks are in the positive absorptive mode.

-

Calibrate the chemical shift scale by referencing the residual solvent peak (e.g., CDCl₃ at 7.26 ppm for ¹H NMR).

-

Integrate the peaks in the ¹H NMR spectrum to determine the relative number of protons.

-

Process and list the peak positions for the ¹³C NMR spectrum.

-

-

Sample Preparation (Thin Solid Film Method) :

-

Dissolve a small amount (approx. 5-10 mg) of this compound in a few drops of a volatile solvent like methylene chloride or acetone.[8]

-

Place a single drop of this solution onto the surface of a clean, dry salt plate (e.g., KBr or NaCl).[8]

-

Allow the solvent to evaporate completely, leaving a thin, solid film of the sample on the plate.[8] If the resulting spectrum has peaks that are too intense, the film is too thick and should be remade with a more dilute solution.[8]

-

-

Instrumentation and Data Acquisition :

-

Place the salt plate into the sample holder of the FT-IR spectrometer.

-

Collect a background spectrum of the clean, empty sample compartment (or a clean salt plate) to subtract atmospheric and instrumental interferences.

-

Place the sample-coated plate in the beam path and acquire the sample spectrum.[8] The instrument measures the interference pattern of the infrared beam and performs a Fourier transform to generate the spectrum.

-

-

Data Processing :

-

The software automatically ratios the sample spectrum against the background spectrum to produce the final transmittance or absorbance spectrum.

-

Identify and label the wavenumbers of significant absorption bands.

-

-

Sample Preparation :

-

Prepare a stock solution of this compound of a known concentration in a suitable UV-transparent solvent (e.g., ethanol, methanol, or an appropriate buffer).

-

Create a series of dilutions from the stock solution to find an optimal concentration where the absorbance falls within the linear range of the instrument (typically 0.1 to 1.0 AU).

-

The solvent used for the sample preparation will also serve as the blank reference.[9][10]

-

-

Instrumentation and Data Acquisition :

-

Turn on the UV-Vis spectrophotometer and allow the lamps to warm up and stabilize for at least 20 minutes.[10]

-

Select the desired wavelength range for the scan (e.g., 200-400 nm for this compound).

-

Fill a quartz cuvette with the blank solvent and place it in the spectrophotometer to record a baseline correction.[9] This step zeros the instrument.

-

Rinse the cuvette with the sample solution before filling it.

-

Place the sample cuvette in the instrument and initiate the scan.[9]

-

-

Data Processing :

-

The software will plot absorbance versus wavelength.

-

Identify the wavelength(s) of maximum absorbance (λ_max).[10]

-

Workflow Visualization

The following diagram illustrates the logical workflow for the comprehensive spectroscopic analysis of a chemical compound such as this compound.

Caption: Workflow for Spectroscopic Analysis of this compound.

References

- 1. HPLC Method for Analysis of Hydroquinone and this compound (Mequinol) on Primesep 100 Column | SIELC Technologies [sielc.com]

- 2. Mequinol - Wikipedia [en.wikipedia.org]

- 3. rsc.org [rsc.org]

- 4. This compound | SIELC Technologies [sielc.com]

- 5. UV-Vis Spectrum of this compound | SIELC Technologies [sielc.com]

- 6. m.youtube.com [m.youtube.com]

- 7. nmr.chem.ox.ac.uk [nmr.chem.ox.ac.uk]

- 8. orgchemboulder.com [orgchemboulder.com]

- 9. engineering.purdue.edu [engineering.purdue.edu]

- 10. youtube.com [youtube.com]

Pharmacodynamics and toxicity of 4-Methoxyphenol

An In-depth Technical Guide on the Pharmacodynamics and Toxicity of 4-Methoxyphenol

Introduction

This compound (4-MP), also known as Mequinol or p-hydroxyanisole, is an organic compound with the chemical formula CH₃OC₆H₄OH. It is a derivative of hydroquinone with a methoxy group substituted at the para position.[1][2] 4-MP is a white, waxy solid utilized across various industries, including as a polymerization inhibitor for monomers like acrylates and styrene, a stabilizer in chlorinated hydrocarbons and ethyl cellulose, and as a chemical intermediate in the synthesis of pharmaceuticals, antioxidants, plasticizers, and dyes.[1][3][4][5][6] In the pharmaceutical and cosmetic sectors, it serves as an active ingredient in topical drugs for skin depigmentation and as an antioxidant to prevent the degradation of sensitive ingredients.[1][7] Given its widespread use and potential for human exposure, a thorough understanding of its pharmacodynamic and toxicological profile is essential for researchers, scientists, and drug development professionals.

Pharmacodynamics and Mechanism of Action

The primary pharmacodynamic effects of this compound are rooted in its antioxidant properties and its ability to interfere with specific enzymatic pathways.

1. Inhibition of Polymerization

This compound is a highly effective polymerization inhibitor. Its mechanism involves scavenging free radicals that initiate the polymerization chain reaction.[3][4] In the presence of oxygen, 4-MP does not react directly with the primary carbon radicals of the monomer. Instead, these radicals react with dissolved oxygen to form peroxy radicals (ROO•). 4-MP then efficiently traps these peroxy radicals, forming more stable radicals that terminate the chain reaction.[5] This action significantly extends the shelf-life and stability of reactive monomers during storage and transport.[3]

2. Skin Depigmentation

4-MP is used in dermatology to treat hyperpigmentation disorders such as liver spots.[2][7] While the precise mechanism is not fully elucidated, it is believed to exert its depigmenting effect through two primary pathways:

-

Inhibition of Tyrosinase: It may act as a competitive inhibitor of tyrosinase, the key enzyme in melanin synthesis, thus reducing the formation of melanin precursors.[1]

-

Cytotoxicity to Melanocytes: 4-MP may be oxidized by tyrosinase within melanocytes to form cytotoxic products, leading to the destruction of these pigment-producing cells.[1]

3. Anti-inflammatory and Antioxidant Activity

This compound has demonstrated antioxidant and anti-inflammatory properties. It can scavenge free radicals and has been shown to inhibit the activity of enzymes involved in inflammatory pathways, such as cyclooxygenase-2 (COX-2) and 5-lipoxygenase (5-LOX).[8] These properties are foundational to its use as a stabilizer and its potential therapeutic applications.

Metabolism

The metabolism of this compound is a critical factor in its toxicological profile. Phenolic compounds can undergo metabolic activation to form reactive intermediates. The metabolism of 4-MP can lead to the formation of phenoxyl (semiquinone) radicals and other reactive species.[9] In vivo studies suggest that cytochrome P450 enzymes can catalyze the oxidation of 4-alkoxyphenols to form reactive quinone methides.[10] These intermediates can react with molecular oxygen to generate reactive oxygen species (ROS), including superoxide anions and hydrogen peroxide, which can induce oxidative stress and damage cellular macromolecules.[9]

References

- 1. This compound - Ataman Kimya [atamanchemicals.com]

- 2. Mequinol - Wikipedia [en.wikipedia.org]

- 3. nbinno.com [nbinno.com]

- 4. Uses|this compound|MEHQ-HOSEA CHEM [hoseachem.com]

- 5. Inhibiting action of this compound for Acrylic Monomers_Chemicalbook [chemicalbook.com]

- 6. aarti-industries.com [aarti-industries.com]

- 7. nbinno.com [nbinno.com]

- 8. This compound: Pharmacodynamics, Toxicity, Applications, Preparation_Chemicalbook [chemicalbook.com]

- 9. benchchem.com [benchchem.com]

- 10. o-Methoxy-4-alkylphenols that form quinone methides of intermediate reactivity are the most toxic in rat liver slices - PubMed [pubmed.ncbi.nlm.nih.gov]

4-Methoxyphenol: A Comprehensive Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide provides a comprehensive overview of 4-Methoxyphenol (CAS No. 150-76-5), a versatile organic compound with significant applications in the pharmaceutical, cosmetic, and polymer industries. This document details its chemical identity, physicochemical properties, spectroscopic data, relevant experimental protocols, and key biological activities, with a focus on its roles as a depigmenting agent and an anti-inflammatory compound.

Chemical Identification and Synonyms

This compound is a phenolic compound and a derivative of hydroquinone. Its unique chemical structure contributes to its diverse applications.

CAS Number: 150-76-5[1]

Synonyms:

Physicochemical and Spectroscopic Data

The following tables summarize the key quantitative data for this compound, providing a clear reference for its physical and chemical properties.

Table 1: Physicochemical Properties

| Property | Value | Reference |

| Molecular Formula | C₇H₈O₂ | [1] |

| Molecular Weight | 124.14 g/mol | [1] |

| Appearance | White to off-white crystalline solid or flakes | [1] |

| Melting Point | 55-58 °C | [1] |

| Boiling Point | 243 °C | [1] |

| Solubility | Soluble in water (40 g/L at 25°C), acetone, ethanol, ether, and benzene. | [8] |

| Vapor Pressure | <0.01 mmHg at 20 °C | [9] |

| Vapor Density | 4.3 (vs air) | [9] |

Table 2: Spectroscopic Data

| Spectroscopic Technique | Key Data Points | Reference |

| UV-Vis (in acidic mobile phase) | λmax: 222 nm, 282 nm | [1] |

| Infrared (IR) | Major peaks indicative of O-H, C-H (aromatic and methyl), C-O, and C=C (aromatic) bonds. | [10] |

| ¹H NMR (in CDCl₃) | δ ~3.75 ppm (s, 3H, -OCH₃), δ ~5.62 ppm (s, 1H, -OH), δ ~6.77 ppm (m, 4H, Ar-H) | [6] |

Table 3: Safety and Toxicity Data

| Parameter | Value | Species | Reference |

| Oral LD₅₀ | 1600 - 1630 mg/kg | Rat | [11] |

| Dermal LD₅₀ | > 2000 mg/kg | Rabbit | [11] |

| Hazard Statements | Harmful if swallowed. May cause an allergic skin reaction. Causes serious eye irritation. Harmful to aquatic life with long lasting effects. | [5][8] | |

| Precautionary Statements | Avoid breathing dust. Wear protective gloves/eye protection. IF ON SKIN: Wash with plenty of water. IF IN EYES: Rinse cautiously with water for several minutes. | [8] |

Experimental Protocols

This section provides detailed methodologies for common analytical techniques used for the characterization and quantification of this compound.

High-Performance Liquid Chromatography (HPLC) for Quantification

This protocol is suitable for the determination of this compound in various matrices.

-

Instrumentation: A standard HPLC system equipped with a UV detector.

-

Column: Primesep 100, 4.6 x 150 mm, 5 µm particle size.[2]

-

Mobile Phase: An isocratic mixture of 10% Acetonitrile and 90% water containing 0.1% sulfuric acid.[2]

-

Flow Rate: 1.0 mL/min.[2]

-

Detection: UV at 300 nm.[2]

-

Sample Preparation: Dissolve the sample in the mobile phase to a suitable concentration (e.g., 1 mg/mL) and filter through a 0.45 µm syringe filter before injection.

-

Procedure:

-

Equilibrate the column with the mobile phase for at least 30 minutes or until a stable baseline is achieved.

-

Inject a known volume of the prepared sample (e.g., 10 µL).

-

Run the analysis for a sufficient time to allow for the elution of the this compound peak.

-

Quantify the amount of this compound by comparing the peak area with that of a standard of known concentration.

-

Gas Chromatography (GC) for Purity Analysis

This method is suitable for assessing the purity of this compound.

-

Instrumentation: A gas chromatograph equipped with a Flame Ionization Detector (FID).[8]

-

Column: A capillary column suitable for polar compounds, such as a 5% diphenyl / 95% dimethyl polysiloxane column.

-

Carrier Gas: Helium or Nitrogen at a constant flow rate.

-

Injector Temperature: 250 °C.

-

Detector Temperature: 300 °C.

-

Oven Temperature Program:

-

Initial temperature: 100 °C, hold for 2 minutes.

-

Ramp: Increase to 250 °C at a rate of 10 °C/min.

-

Final hold: Hold at 250 °C for 5 minutes.

-

-

Sample Preparation: Prepare a solution of this compound in a suitable solvent like methanol or acetone (e.g., 1 mg/mL).

-

Procedure:

-

Inject a small volume of the prepared sample (e.g., 1 µL) into the GC.

-

Run the temperature program.

-

The purity is determined by the relative area of the this compound peak compared to the total area of all peaks in the chromatogram.

-

Biological Activity and Signaling Pathways

This compound exhibits significant biological activities, most notably as a skin depigmenting agent and an anti-inflammatory compound.

Inhibition of Melanin Synthesis

This compound is a well-known inhibitor of melanogenesis, the process of melanin production. Its primary mechanism of action is the inhibition of tyrosinase, the key enzyme in this pathway.[2] It is believed to act either by competitive inhibition of melanin precursors or by the oxidation of tyrosinase to cytotoxic products within melanocytes.[12]

Figure 1. Inhibition of the melanin synthesis pathway by this compound.

Anti-inflammatory Activity

This compound has demonstrated anti-inflammatory properties. While the precise mechanisms are still under investigation, studies suggest it can inhibit the expression of pro-inflammatory mediators. This may involve the modulation of key signaling pathways such as STAT3 (Signal Transducer and Activator of Transcription 3) and NF-κB (Nuclear Factor kappa-light-chain-enhancer of activated B cells), which are central regulators of the inflammatory response.

Figure 2. Potential anti-inflammatory mechanism of this compound.

Applications

This compound is utilized in a variety of industrial and commercial applications:

-

Dermatology and Cosmetics: As an active ingredient in topical drugs for skin depigmentation to treat conditions like solar lentigines.[12]

-

Polymer Industry: As a polymerization inhibitor for monomers such as acrylates and styrene, and as a stabilizer for chlorinated hydrocarbons and ethyl cellulose.

-

Chemical Synthesis: As an intermediate in the production of antioxidants (e.g., butylated hydroxyanisole), pharmaceuticals, plasticizers, and dyestuffs.[12]

Conclusion

This compound is a compound of significant interest to researchers and professionals in drug development and chemical industries. Its well-characterized physicochemical properties, established analytical methods, and defined biological activities, particularly its role as a tyrosinase inhibitor and its anti-inflammatory potential, make it a valuable molecule for further investigation and application. This guide provides a solid foundation of technical information to support ongoing and future research endeavors.

References

- 1. UV-Vis Spectrum of this compound | SIELC Technologies [sielc.com]

- 2. HPLC Method for Analysis of Hydroquinone and this compound (Mequinol) on Primesep 100 Column | SIELC Technologies [sielc.com]

- 3. Novel synthetic (E)-2-methoxy-4-(3-(4-methoxyphenyl) prop-1-en-1-yl) phenol inhibits arthritis by targeting signal transducer and activator of transcription 3 - PMC [pmc.ncbi.nlm.nih.gov]

- 4. spectrabase.com [spectrabase.com]

- 5. benchchem.com [benchchem.com]

- 6. This compound(150-76-5) 1H NMR spectrum [chemicalbook.com]

- 7. Separation of this compound on Newcrom R1 HPLC column | SIELC Technologies [sielc.com]

- 8. osha.gov [osha.gov]

- 9. spectrabase.com [spectrabase.com]

- 10. This compound(150-76-5) IR Spectrum [chemicalbook.com]

- 11. fishersci.com [fishersci.com]

- 12. This compound - Ataman Kimya [atamanchemicals.com]

An In-Depth Technical Guide to 4-Methoxyphenol: Historical Context and Discovery

For Researchers, Scientists, and Drug Development Professionals

Introduction

4-Methoxyphenol, also known as mequinol or hydroquinone monomethyl ether, is an organic compound with the chemical formula CH₃OC₆H₄OH. It belongs to the class of phenols and is characterized by a methoxy group substituted at the para position of the benzene ring of a phenol molecule.[1] This white, waxy crystalline solid has played a significant role in the advancement of organic chemistry and has found diverse applications, ranging from being a key polymerization inhibitor to a dermatological agent. This technical guide provides a comprehensive overview of the historical context of its discovery, detailed experimental protocols for its synthesis, and a summary of its key quantitative data.

Historical Context and Discovery

The discovery of this compound is rooted in the broader exploration of phenols and their derivatives in the late 19th century. Following the isolation of phenol from coal tar in 1834 by Friedlieb Ferdinand Runge, the scientific community embarked on extensive research into the modification and synthesis of related compounds.[2][3] The development of methylation techniques for phenols was a crucial step that led to the synthesis of compounds like this compound.

While the exact date and individual credited with the first synthesis of this compound are not definitively documented in readily available historical records, it is widely accepted that its preparation emerged from early studies in organic chemistry during this period.[1] Chemists of the era were actively investigating the reactions of phenols and their salts with alkylating agents. The synthesis of this compound was a logical extension of this work, likely achieved through the methylation of hydroquinone.

Early applications of this compound were primarily in the realm of chemical synthesis, where it served as an intermediate for the production of other organic compounds. Its utility as a polymerization inhibitor was also recognized, preventing the premature polymerization of monomers like acrylates and styrene.[4] This property made it a valuable component in the burgeoning polymer industry. In later years, its biological activity as a depigmenting agent was discovered, leading to its use in dermatology.[5]

Physicochemical Properties